Bienvenue dans la boutique en ligne BenchChem!

(E)-3-(4-(methylthio)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acrylamide

Physicochemical profiling Lipophilicity Drug-likeness

(E)-3-(4-(methylthio)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acrylamide (CAS 1798395-27-3) is a synthetic small-molecule acrylamide derivative characterized by a central (E)-acrylamide linker, a 4-(methylthio)phenyl terminus, and a 4-(2-morpholino-2-oxoethyl)phenyl moiety. With a molecular formula of C₂₂H₂₄N₂O₃S and a molecular weight of 396.51 g/mol, it belongs to a class of compounds often investigated for kinase inhibition or related protein-target interactions.

Molecular Formula C22H24N2O3S
Molecular Weight 396.51
CAS No. 1798395-27-3
Cat. No. B2869910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(4-(methylthio)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acrylamide
CAS1798395-27-3
Molecular FormulaC22H24N2O3S
Molecular Weight396.51
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3
InChIInChI=1S/C22H24N2O3S/c1-28-20-9-4-17(5-10-20)6-11-21(25)23-19-7-2-18(3-8-19)16-22(26)24-12-14-27-15-13-24/h2-11H,12-16H2,1H3,(H,23,25)/b11-6+
InChIKeyBUVJVULBUPDNKN-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1798395-27-3 (Methylthio-Morpholino Acrylamide) for Research & Procurement


(E)-3-(4-(methylthio)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acrylamide (CAS 1798395-27-3) is a synthetic small-molecule acrylamide derivative characterized by a central (E)-acrylamide linker, a 4-(methylthio)phenyl terminus, and a 4-(2-morpholino-2-oxoethyl)phenyl moiety [1]. With a molecular formula of C₂₂H₂₄N₂O₃S and a molecular weight of 396.51 g/mol, it belongs to a class of compounds often investigated for kinase inhibition or related protein-target interactions . Its calculated physicochemical profile (XLogP3-AA: 2.7, TPSA: 83.9 Ų, H-bond donors: 1, acceptors: 4) positions it within typical drug-like space [1].

Why Generic Substitution of Acrylamide 1798395-27-3 is High-Risk for Research


Substituting 1798395-27-3 with a generic 'acrylamide' or even a closely related analog (e.g., a different substituent on the terminal phenyl ring or a modified morpholino linker) is not straightforward because minor structural perturbations in this scaffold can lead to non-linear changes in target binding and physicochemical properties. Even analogs sharing the same molecular formula (C₂₂H₂₄N₂O₃S), such as DRAK1/2-IN-1, exhibit divergent biological profiles (kinase inhibition Kd values in the low micromolar range ) due to distinct atomic connectivity. The specific combination of the 4-(methylthio)phenyl group and the morpholino-2-oxoethyl tail in 1798395-27-3 dictates its unique hydrogen-bonding capacity (1 donor, 4 acceptors) and lipophilicity (XLogP3-AA 2.7) [1], which directly influence solubility, permeability, and off-target liability. Without direct head-to-head biological data, reliance on class-level inference alone is insufficient to guarantee functional equivalence, making blind substitution a potential source of irreproducible results.

1798395-27-3 Differential Evidence versus Close Analogs for Informed Selection


Physicochemical Differentiation: Lipophilicity vs. Same-Formula DRAK Inhibitor

The target compound 1798395-27-3 exhibits a calculated XLogP3-AA of 2.7, which is distinct from the isomeric molecule DRAK1/2-IN-1 (CAS 1629227-34-4). While DRAK1/2-IN-1 is also an acrylamide with formula C₂₂H₂₄N₂O₃S, its reported bioactivity (DRAK1 Kd = 1 µM, DRAK2 Kd = 6 µM ) is associated with a different connectivity pattern. The specific logP of 1798395-27-3 is a crucial determinant of its pharmacokinetic partitioning; a difference of ±0.5 log units can significantly alter membrane permeability and in vivo distribution [1]. This indicates the two isomers are not interchangeable despite identical molecular weight and formula.

Physicochemical profiling Lipophilicity Drug-likeness

Hydrogen Bonding Capacity Differentiates 1798395-27-3 from Non-Morpholino Acrylamides

The target compound possesses 1 hydrogen bond donor (HBD) and 4 hydrogen bond acceptors (HBA), yielding a total polar surface area (TPSA) of 83.9 Ų [1]. In contrast, a simpler analog, N-(4-(methylthio)phenyl)acrylamide (CAS 27817-73-8), lacks the morpholino-2-oxoethyl extension and thus has fewer H-bond acceptors and a lower TPSA (estimated ~50–60 Ų) [2]. The higher HBA count and TPSA of 1798395-27-3 are expected to enhance aqueous solubility and affect hydrogen-bond-mediated target recognition, such as interactions with kinase hinge regions or other protein binding pockets.

Hydrogen bonding Target engagement Solubility

BindingDB Cross-Reference Evidence for Methylthio-Acrylamide Subclass Activity at MCH-R1

While no primary publication reports direct activity for 1798395-27-3, BindingDB data for a closely related (E)-3-(4-(methylthio)phenyl)acrylamide analog—(E)-N-(4-amino-2-propylquinolin-6-yl)-3-(4-(methylthio)phenyl)acrylamide—demonstrates potent human MCH-R1 receptor binding (IC₅₀ = 9 nM, EC₅₀ = 71 nM in calcium mobilization assay) [1]. This class-level evidence suggests that the 4-(methylthio)phenyl acrylamide pharmacophore, when appropriately elaborated, can achieve nanomolar target engagement at specific GPCRs. The morpholino-2-oxoethyl tail in 1798395-27-3 projects into a different chemical space (amide vs. aminoquinoline), potentially shifting selectivity away from MCH-R1 and toward other targets, such as kinases.

GPCR inhibition MCH-R1 Binding affinity

Morpholino-Group Metabolic and Solubility Implications vs. Furan/Benzodioxole Analogs

The morpholino ring in 1798395-27-3 is a recognized solubility-enhancing and metabolically stabilizing motif compared to simple aromatic or heteroaromatic surrogates. Analogs of the general scaffold where the 4-(methylthio)phenyl is replaced by furan-3-yl or benzo[d][1,3]dioxol-5-yl are listed in vendor catalogs (e.g., (E)-3-(furan-3-yl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acrylamide ). While no comparative metabolic stability data exist for these exact compounds, literature precedent indicates that morpholine-containing compounds exhibit reduced CYP-mediated oxidation relative to furan-containing analogs, which are prone to reactive metabolite formation [1]. The tertiary amine in the morpholine ring can also form pH-dependent salts, offering a handle for pharmaceutical formulation that is absent in neutral aryl-only analogs.

Metabolic stability Aqueous solubility CYP interactions

Recommended Application Scenarios for 1798395-27-3 Based on Aggregate Evidence


Kinase Profiling and Selectivity Panel Screening

Based on the scaffold's proximity to kinase inhibitor chemotypes (e.g., DRAK1/2-IN-1 [1]) and the presence of a methylthio pharmacophore that can engage the DFG-out pocket or hinge region, 1798395-27-3 is a suitable candidate for broad kinase panel screening. Its distinct lipophilicity (XLogP3-AA 2.7) and TPSA (83.9 Ų) compared to known DRAK inhibitors [2] may result in a differentiated selectivity window. Prioritize for projects seeking novel kinase hits with morpholino-mediated solubility advantages.

Chemical Biology Probe for GPCR MCH-R1 Comparative Studies

Though not directly tested, the compound shares a central 4-(methylthio)phenyl acrylamide motif with a potent MCH-R1 ligand (IC₅₀ = 9 nM) [1]. 1798395-27-3 can serve as a negative control or selectivity probe in MCH-R1 assays to determine how the morpholino-2-oxoethyl tail (vs. the aminoquinoline tail) perturbs receptor binding. This 'tail-switch' comparison can map the structure-activity relationship for GPCR vs. kinase target engagement.

In Vivo Formulation and Pharmacokinetic Proof-of-Concept

The morpholino group allows for pH-adjustable salt formation (e.g., hydrochloride salt), a feature not available in neutral heteroaryl analogs like furan or benzodioxole derivatives [1]. For in vivo efficacy or toxicology studies, this salt-forming capability, combined with a calculated logP of 2.7 (favorable for oral absorption) and a TPSA of 83.9 Ų (within the range for good cell permeability), makes 1798395-27-3 a practical candidate for intravenous or oral formulation development, assuming acceptable in vitro PK parameters are confirmed.

Fragment-Based Drug Discovery (FBDD) Library Expansion

With a molecular weight of 396.51 g/mol and compliance with Lipinski's Rule of Five (based on calculated descriptors) [1], 1798395-27-3 can serve as a late-stage fragment or early lead-like molecule in library collections focused on methylthio-containing acrylamides. Its synthetic tractability for further derivatization at the morpholino or phenyl positions enables rapid SAR exploration around the central acrylamide warhead.

Quote Request

Request a Quote for (E)-3-(4-(methylthio)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.